molecular formula C11H13NO B3193457 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] CAS No. 71916-78-4

3H-Spiro[1-benzofuran-2,3'-pyrrolidine]

Cat. No. B3193457
CAS RN: 71916-78-4
M. Wt: 175.23 g/mol
InChI Key: GUHDZSDMRIYDIV-UHFFFAOYSA-N
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Description

3H-Spiro[1-benzofuran-2,3’-pyrrolidine] is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is also known by other synonyms such as Spiro[benzofuran-2(3H),3’-pyrrolidine] and 3H-spiro[benzofuran-2,3’-pyrrolidine] .


Synthesis Analysis

The synthesis of 3H-Spiro[1-benzofuran-2,3’-pyrrolidine] involves several steps. One method involves the deprotonation of ketones with lithium diisopropylamide and subsequent treatment with allyl bromide . Another method involves the hydrogenation of a solution of 1′-benzyl-3H-spiro in methanol under H2.


Molecular Structure Analysis

The InChI code for 3H-Spiro[1-benzofuran-2,3’-pyrrolidine] is 1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2 and the InChI key is CFCYRDQMSMOQMZ-UHFFFAOYSA-N .

Safety And Hazards

The safety information for 3H-Spiro[1-benzofuran-2,3’-pyrrolidine] indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

spiro[3H-1-benzofuran-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-11(13-10)5-6-12-8-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHDZSDMRIYDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508412
Record name 3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Spiro[1-benzofuran-2,3'-pyrrolidine]

CAS RN

71916-78-4
Record name 3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Reactant of Route 2
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Reactant of Route 3
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Reactant of Route 4
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Reactant of Route 5
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Reactant of Route 6
3H-Spiro[1-benzofuran-2,3'-pyrrolidine]

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